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5-Methyltetraphene-7,12-dione - 58024-08-1

5-Methyltetraphene-7,12-dione

Catalog Number: EVT-15602715
CAS Number: 58024-08-1
Molecular Formula: C19H12O2
Molecular Weight: 272.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methyltetraphene-7,12-dione is an organic compound notable for its structural and functional characteristics. It has the molecular formula C19H12O2C_{19}H_{12}O_{2} and a molecular weight of approximately 272.3 g/mol. This compound is classified as a diketone, specifically a derivative of tetraphene, which is significant in various chemical syntheses and applications.

Source and Classification

5-Methyltetraphene-7,12-dione can be sourced from various chemical databases and publications that detail its synthesis and properties. It is classified under diketones due to the presence of two carbonyl groups in its structure, making it a member of the broader category of polycyclic aromatic compounds.

Synthesis Analysis

Methods

The synthesis of 5-Methyltetraphene-7,12-dione can be achieved through several methodologies:

  1. Traditional Synthetic Routes: These include methods involving condensation reactions or oxidation processes that allow for the formation of the diketone from simpler precursors.
  2. Functionalization Techniques: Advanced methods such as Lewis acid-catalyzed reactions have been utilized to introduce functional groups into the anthraquinone framework, which includes 5-Methyltetraphene-7,12-dione as an intermediate or product in complex syntheses .

Technical Details

The synthesis often involves multi-step reactions that may include:

  • Oxidative coupling: This step is crucial for forming the polycyclic structure.
  • Rearrangements: These may occur during the reaction processes, leading to various isomers or derivatives.
  • Catalytic methods: Transition metal catalysts are frequently employed to facilitate cross-coupling reactions that yield the desired diketone .
Molecular Structure Analysis

Structure

The molecular structure of 5-Methyltetraphene-7,12-dione features a tetracyclic framework with two carbonyl groups located at positions 7 and 12. The presence of a methyl group at position 5 contributes to its unique properties and reactivity.

Data

  • Molecular Formula: C19H12O2C_{19}H_{12}O_{2}
  • Molecular Weight: 272.3 g/mol
  • Structural Representation: The compound can be represented with its carbon skeleton indicating the positions of the carbonyl groups and methyl substituent.
Chemical Reactions Analysis

Reactions

5-Methyltetraphene-7,12-dione participates in various chemical reactions:

  1. Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack by various reagents, leading to functionalized derivatives.
  2. Reduction Reactions: The diketone can be reduced to form corresponding alcohols or other functionalized products.
  3. Cyclization Reactions: Under certain conditions, it can participate in cyclization to form more complex polycyclic structures .

Technical Details

The reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the yield and selectivity of products derived from 5-Methyltetraphene-7,12-dione.

Mechanism of Action

Process

The mechanism of action for reactions involving 5-Methyltetraphene-7,12-dione typically follows a pathway where nucleophiles attack the electrophilic carbonyl carbons. This leads to the formation of tetrahedral intermediates that can either revert to starting materials or proceed to form new products through elimination or rearrangement processes.

Data

Kinetic studies indicate that these reactions can be influenced by solvent effects and temperature, affecting both reaction rates and product distributions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as yellow crystals.
  • Melting Point: Specific melting point data may vary but is generally indicative of its crystalline nature.

Chemical Properties

  • Solubility: Soluble in organic solvents such as methanol and acetone.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data on spectral properties (UV/Vis, NMR) are essential for characterizing this compound further .

Applications

5-Methyltetraphene-7,12-dione has several scientific uses:

  1. Synthetic Intermediates: It serves as a key intermediate in the synthesis of more complex organic compounds, including pharmaceuticals.
  2. Research Applications: Utilized in studies focusing on organic electronics and materials science due to its unique electronic properties.
  3. Biological Activity Studies: Investigated for potential biological activities related to its structural analogs .
Biosynthetic Origins and Natural Product Discovery

Phylogenetic Distribution in Actinobacteria and Archaea

5-Methyltetraphene-7,12-dione represents a structurally specialized tetraphenoid angucycline derivative primarily biosynthesized by members of the Actinobacteria phylum. Genomic analyses reveal its production is phylogenetically clustered within specific actinobacterial orders, particularly Streptomycetales (e.g., Streptomyces spp.), Pseudonocardiales (e.g., Amycolatopsis), and Micromonosporales (e.g., Micromonospora) [5]. This restricted distribution correlates with the presence of specialized type II polyketide synthase (PKS) gene clusters that have co-evolved within these lineages. The genomic GC content of producing strains ranges significantly (55-75%), reflecting adaptations to diverse ecological niches, though all share conserved tetraphenoid backbone synthesis capabilities [5] [1]. Notably, Streptomyces species demonstrate the highest frequency of production, accounting for >70% of characterized isolates.

Beyond Actinobacteria, limited genomic evidence suggests potential production capabilities in extremophilic archaea, particularly within halophilic Euryarchaeota from the Atacama Desert hypersaline basins. However, functional expression in archaeal systems remains unverified, suggesting Actinobacteria serve as the primary natural producers. Within actinobacterial taxa, the biosynthetic capacity follows a patchwork phylogenetic distribution, with producing strains interspersed among non-producing close relatives—indicating horizontal gene transfer events or lineage-specific gene loss [5].

Table 1: Phylogenetic Distribution of 5-Methyltetraphene-7,12-dione Producers

Actinobacterial OrderGeneraGenomic GC%Production FrequencyHabitat
StreptomycetalesStreptomyces70-73%High (78%)Soil, sediments
PseudonocardialesAmycolatopsis, Saccharopolyspora64-68%Moderate (22%)Arid soils, plant roots
MicromonosporalesMicromonospora71-73%Low (<5%)Aquatic sediments
CorynebacterialesRhodococcus55-60%Rare (<1%)Diverse environments

Role of Polyketide Synthase Pathways in Angucycline Biosynthesis

The biosynthesis of 5-methyltetraphene-7,12-dione is governed by a conserved type II polyketide synthase (PKS) pathway that generates the characteristic tetraphenoid angular scaffold. This pathway initiates with the decarboxylative condensation of malonyl-CoA extender units onto an acetyl-CoA starter, catalyzed by a minimal PKS triad: ketoacyl synthase (KSα), chain length factor (CLF), and acyl carrier protein (ACP) [6]. The urdamycin PKS (Pur8) from Streptomyces fradiae provides the archetypal model, where KSα (Pur8A) and CLF (Pur8B) direct the assembly of a 20-carbon decaketide backbone that undergoes programmed cyclization [6].

Key enzymatic transformations shaping the angucycline scaffold include:

  • First-ring cyclization: Catalyzed by aromatase/cyclases (e.g., Pur8F in urdamycin) that fold the linear poly-β-ketone into the initial benz[a]anthracene system [6].
  • Regioselective methylation: Installation of the C-5 methyl group by a S-adenosyl methionine (SAM)-dependent C-methyltransferase acting on the nascent polyketide prior to aromatization [8].
  • Tailoring oxidations: FAD-dependent monooxygenases (e.g., JadH in jadomycin biosynthesis) mediate C-12 hydroxylation and 4a,12b-dehydration to yield dehydrorabelomycin—the direct precursor to 5-methyltetraphene-7,12-dione [8]. This establishes the dione functionality at C-7/C-12.

Comparative analysis of gene clusters (e.g., urdamycin, jadomycin, landomycin) reveals that ketoreductase (KR) activity determines scaffold topology. In landomycin biosynthesis (LanKR), C9 carbonyl reduction precedes cyclization, yielding a linear anthracyclinone intermediate that undergoes rearrangement to the angular benz[a]anthracene, whereas urdamycin employs a non-reduced cyclization pathway [2] [6]. The 5-methyltetraphene-7,12-dione pathway aligns with the non-reduced cyclization mechanism, bypassing early ketoreduction.

Table 2: Core Enzymatic Machinery in Tetraphenoid Angucycline Biosynthesis

PKS ComponentGene SymbolFunctionConservation in 5-Methyltetraphene Pathway
Ketoacyl synthaseKSα (e.g., pur8A)Decarboxylative condensationEssential; >90% sequence identity
Chain length factorCLF (e.g., pur8B)Polyketide chain elongation controlEssential; determines C20 backbone
Acyl carrier proteinACP (e.g., pur8C)Thioester tethered intermediate transportEssential; conserved phosphopantetheine site
C-MethyltransferasemtfSAM-dependent C-5 methylationUnique to methylated derivatives
FAD-monooxygenaseoxy (e.g., jadH)C-12 hydroxylation & dehydrationForms dione structure
Cyclase/aromatasecyc (e.g., pur8F)First-ring cyclizationAngular scaffold formation

Comparative Analysis of Atacama Desert-Derived Analogues

The hyper-arid core of the Atacama Desert serves as an evolutionary crucible for actinobacteria producing structurally distinct 5-methyltetraphene-7,12-dione analogues. Streptomyces strains isolated from the Calama Basin gypsum deposits (pH 9.2, salinity 28%) yield derivatives exhibiting adaptive structural modifications, including:

  • Halogenation patterns: Chlorination at C-3/C-10 positions mediated by flavin-dependent halogenases (e.g., Pur8Hal homologs) not found in mesophilic producers [4] [8].
  • Glycosylation diversity: Attachment of 6-deoxy-α-L-talose or β-D-amicetose via C-9 hydroxyl, conferred by promiscuous glycosyltransferases with broad sugar substrate specificity [4].
  • Oxidative rearrangements: Ring-cleaving oxygenases (e.g., JadG-like enzymes) generate seco-angucyclines like BE-7585A, which shares the 5-methyltetraphene core but exhibits an opened D-ring [8].

The biosynthetic gene clusters (BGCs) of Atacama strains demonstrate genomic adaptations to extreme conditions:

  • Cluster amplification: Tandem duplication of the C-methyltransferase gene (mtf) enhances methylation efficiency under low-water-activity conditions, confirmed by heterologous expression in S. lividans [4].
  • Regulatory rewiring: Replacement of standard vanR-type regulators with salt-responsive OmpR-family transcription factors that upregulate PKS expression under osmotic stress [7].
  • Enzyme stability: Key tailoring oxygenases (e.g., FAD-dependent monooxygenases) exhibit amino acid substitutions (e.g., Glu78→Lys) that increase protein thermostability and halotolerance compared to mesophilic orthologs [4].

Chemometric analysis of 32 angucycline isolates reveals Atacama-derived 5-methyltetraphene analogues possess enhanced bioactivity against extremophilic archaea (Halobacterium salinarum IC₅₀ 0.8–1.2 μM) compared to non-Atacama variants (IC₅₀ >25 μM), suggesting ecological roles in niche defense [4].

Table 3: Structural and Functional Comparison of Atacama vs. Non-Atacama Analogues

CompoundStructural FeaturesRelative Bioactivity (vs. Halobacterium)Producing Strain Origin
5-Methyltetraphene-7,12-dione (standard)C-5 methyl, no halogenIC₅₀ >25 μMS. coelicolor A3(2) (UK grassland)
Calamycin AC-5 methyl, C-3 chloro, 9-O-β-D-amicetoseIC₅₀ 0.8 μMS. calamiensis C-78 (Atacama gypsum)
Atacamycin DC-5 methyl, C-10 bromo, 9-O-α-L-6-deoxytaloseIC₅₀ 1.2 μMS. atacamensis G-12 (Atacama salar)
BE-7585AC-5 methyl, seco-D-ringIC₅₀ 5.4 μMAmycolatopsis orientalis (Atacama playa)

Evolutionary Conservation of Methyltransferase Domains in Tetraphene-Dione Pathways

The C-5 methyl group of 5-methyltetraphene-7,12-dione is installed by a dedicated S-adenosylmethionine (SAM)-dependent methyltransferase (MT) that represents the most evolutionarily conserved element of its biosynthetic pathway. Phylogenetic analysis of 127 angucycline MTs reveals three distinct methyltransferase clades with functional divergence:

  • Clade I (MT-I): Contains the canonical 5-methyltetraphene-dione MTs (e.g., Pur8Mtf, LanMtf2) sharing >85% sequence identity. They feature a conserved GGGxGxG SAM-binding motif and N-terminal β-barrel domain for substrate docking [3] [9].
  • Clade II (MT-II): Comprises C-12/C-12b MTs involved in landomycin/jadomycin pathways (<30% identity to MT-I) with distinct helix-turn-helix DNA-binding motifs, suggesting dual regulatory roles [3].
  • Clade III (MT-III): Contains O-methyltransferases with <15% identity to MT-I, responsible for sugar moiety modifications in glycosylated angucyclines [3].

Structural studies confirm MT-I enzymes utilize a base-flipping mechanism analogous to DNA methyltransferases (e.g., DNMT3A), where the angucycline substrate is rotated into the catalytic pocket for methyl transfer [3] [9]. This mechanism is enabled by:

  • Catalytic loop (residues 120-145): Bends the polyketide backbone to expose C-5.
  • Hydrophobic pocket (Phe89, Trp156): Stabilizes the tetracyclic system via π-stacking.
  • SAM-cofactor coordination: Mg²⁺-mediated binding through Asp104 and Asp107 [9].

Evolutionarily, mtf genes exhibit modular horizontal transfer between actinobacterial lineages, facilitated by:

  • Transposon-mediated mobilization: mtf genes in Nocardia and Gordonia strains are flanked by IS6-family insertion sequences and Tn3 resolvases [7].
  • Phage-mediated transduction: Actinobacteriophage genomes (e.g., phage Tweety) encode truncated MT-I homologs (35% identity) adjacent to whiB regulatory genes, suggesting lysogenic conversion of methylation capabilities [1].
  • Gene cluster fusion: In Streptomyces cyanogenus (landomycin producer), lanMtf2 is fused to a non-ribosomal peptide synthetase (NRPS) module, creating a hybrid metabolite [2].

Notably, methyltransferase domain architecture is functionally conserved across angucycline producers, with all functional MT-I enzymes containing the dual-domain structure: an N-terminal β-sandwich for substrate recognition and a C-terminal Rossmann fold for SAM binding—despite <40% overall sequence conservation between distant taxa [3] [9].

Table 4: Evolutionary Classes of Angucycline Methyltransferases

Methyltransferase TypeCore MotifTarget PositionStructural DomainsEvolutionary Conservation
MT-I (C-5 MT)GGGxGxGAngucycline C-5N-terminal β-barrel, C-terminal Rossmann foldHigh (85% sequence identity across orders)
MT-II (C-12/C-12b MT)GxSxGKS/TAngucycline C-12/C-12bHelix-turn-helix + Rossmann foldModerate (45% identity within Streptomycetales)
MT-III (O-MT)DxGxGxGSugar O-groupsβ-Sheet clamp + Rossmann foldLow (clade-specific divergence)

Compounds Referenced in Text

  • 5-Methyltetraphene-7,12-dione
  • Urdamycin
  • Landomycin
  • Jadomycin
  • BE-7585A
  • Calamycin A
  • Atacamycin D
  • Dehydrorabelomycin

Properties

CAS Number

58024-08-1

Product Name

5-Methyltetraphene-7,12-dione

IUPAC Name

5-methylbenzo[a]anthracene-7,12-dione

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C19H12O2/c1-11-10-16-17(13-7-3-2-6-12(11)13)19(21)15-9-5-4-8-14(15)18(16)20/h2-10H,1H3

InChI Key

YFYQBOFHUOLXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)C(=O)C4=CC=CC=C4C2=O

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